Cas no 1482-70-8 (Androstane-3,11,17-trione,(5a)-)

Androstane-3,11,17-trione,(5a)- 化学的及び物理的性質
名前と識別子
-
- Androstane-3,11,17-trione,(5a)-
- 5-A-ANDROSTANE-3-11-17-TRIONE*CRYSTALLIN E
- (5S,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11,17-trione
- (5α)-Androstane-3,11,17-trione
- 5A-ANDROSTAN-3,11,17-TRIONE
- 5-ANDROSTANETRIONE
- A-Androstane-3,11,17-trione
- UNII-8O04U1K43M
- 5α-Androstane-3,11,17-trione
- 1482-70-8
- (5alpha)-Androstane-3,11,17-trione
- 5alpha-Androstane-3,11,17-trione
- Androstane-3,11,17-trione #
- J-008457
- (5S,8S,10S,13S)-10,13-Dimethyl-tetradecahydro-cyclopenta[a]phenanthrene-3,11,17-trione
- VRHVOUYZPKSINF-XNTXBEAUSA-N
- 5.alpha.-Androstane-3,11,17-trione
- CHEBI:34463
- 8O04U1K43M
- CHEMBL3138083
- 5alpha-androstan-3,11,17-trione
- Androstane-3,11,17-trione, (5.alpha.)-
- (5a)-Androstane-3,11,17-trione
- SCHEMBL13387025
- Q27116086
- DTXSID3036521
-
- インチ: InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,17H,3-10H2,1-2H3/t11-,13-,14-,17+,18-,19-/m0/s1
- InChIKey: VRHVOUYZPKSINF-XNTXBEAUSA-N
- ほほえんだ: O=C1CC[C@@]2([C@H]3C(=O)C[C@]4(C)C(CC[C@H]4[C@@H]3CC[C@H]2C1)=O)C
計算された属性
- せいみつぶんしりょう: 302.18800
- どういたいしつりょう: 302.18819469g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 0
- 複雑さ: 565
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 51.2Ų
じっけんとくせい
- PSA: 51.21000
- LogP: 3.34630
Androstane-3,11,17-trione,(5a)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-480737-25 mg |
(5α)-Androstane-3,11,17-trione, |
1482-70-8 | 25mg |
¥3,234.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-480737-25mg |
(5α)-Androstane-3,11,17-trione, |
1482-70-8 | 25mg |
¥3234.00 | 2023-09-05 |
Androstane-3,11,17-trione,(5a)- 関連文献
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1. Microbiological hydroxylation of steroids. Part IX. Hydroxylation of diketones and keto-alcohols derived from 5α-androstane with the fungi Rhizopus arrhizus and Rhizopus circinnans. Steroidal 18- and 19-proton magnetic resonance signalsAlan M. Bell,Ian M. Clark,William A. Denny,Ewart R. H. Jones,G. Denis Meakins,Wilhelm E. Müller,Eva E. Richards J. Chem. Soc. Perkin Trans. 1 1973 2131
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2. Microbiological hydroxylation of steroids. Part VIII. The pattern of monohydroxylation of diketones and keto-alcohols derived from 5α-androstane with cultures of the fungus, Rhizopus nigricansVirginia E. M. Chambers,William A. Denny,John M. Evans,Ewart R. H. Jones,Alexander Kasal,G. Denis Meakins,John Pragnell J. Chem. Soc. Perkin Trans. 1 1973 1500
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P. A. Browne,D. N. Kirk J. Chem. Soc. C 1969 1653
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4. Microbiological hydroxylation of steroids. Part II. Structural information and infrared spectrometry: carbonyl, perturbed methylene, and hydroxy-vibrations of steroidal ketones and alcoholsA. D. Boul,J. W. Blunt,J. W. Browne,V. Kumar,G. D. Meakins,J. T. Pinhey,V. E. M. Thomas J. Chem. Soc. C 1971 1130
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5. Boar taint steroid derivatives for immunological studies. Synthesis of 11 α-hydroxy-5α-androst-16-en-3-one and its hemisuccinateAlan B. Turner,Philip T. van Leersum J. Chem. Soc. Perkin Trans. 1 1988 1653
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L. Anfossi,L. Ozella,F. Di Nardo,C. Giovannoli,C. Passini,L. Favaro,D. Pessani,E. Mostl,C. Baggiani Anal. Methods 2014 6 8222
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7. Microbiological hydroxylation of steroids. Part VI. Hydroxylation of simple mono- and di-oxygenated 5α-androstanes and of 3-oxoestranes with the fungus Aspergillus ochraceusA. M. Bell,J. W. Browne,W. A. Denny,Ewart R. H. Jones,A. Kasal,G. D. Meakins J. Chem. Soc. Perkin Trans. 1 1972 2930
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8. Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl groupRaymond J. Abraham,Nick J. Ainger J. Chem. Soc. Perkin Trans. 2 1999 441
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9. Steroids and Walden inversion. Part LXIX. Substitution reactions of the 5α-androstan-11-olsC. W. Shoppee,J. Nemorin J. Chem. Soc. Perkin Trans. 1 1973 542
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J. E. Bridgeman,P. C. Cherry,A. S. Clegg,J. M. Evans,Ewart R. H. Jones,A. Kasal,V. Kumar,G. D. Meakins,Y. Morisawa,E. E. Richards,P. D. Woodgate J. Chem. Soc. C 1970 250
Androstane-3,11,17-trione,(5a)-に関する追加情報
Recent Advances in the Study of Androstane-3,11,17-trione,(5a)- (CAS: 1482-70-8): Implications for Chemical Biology and Pharmaceutical Research
Androstane-3,11,17-trione,(5a)- (CAS: 1482-70-8) is a steroidal compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structure featuring three ketone groups at positions 3, 11, and 17, has been the subject of numerous studies aimed at elucidating its biological activities, metabolic pathways, and therapeutic potential. The following research briefing synthesizes the latest findings related to this compound, providing insights into its current applications and future directions.
Recent studies have focused on the role of Androstane-3,11,17-trione,(5a)- in modulating steroid hormone metabolism. A 2023 study published in the Journal of Steroid Biochemistry and Molecular Biology demonstrated that this compound acts as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme critical in the regulation of glucocorticoid metabolism. The study utilized in vitro assays and molecular docking simulations to reveal the compound's high affinity for the enzyme's active site, suggesting its potential as a therapeutic agent for conditions associated with glucocorticoid dysregulation, such as metabolic syndrome and type 2 diabetes.
Another area of active research involves the compound's interactions with androgen receptors. A 2024 preprint available on bioRxiv explored the structural modifications of Androstane-3,11,17-trione,(5a)- to enhance its selectivity for androgen receptor subtypes. The researchers employed a combination of X-ray crystallography and computational modeling to design derivatives with improved binding profiles, which could lead to the development of novel androgen receptor modulators with fewer side effects compared to existing therapies.
The metabolic fate of Androstane-3,11,17-trione,(5a)- has also been investigated in recent pharmacokinetic studies. Research published in Drug Metabolism and Disposition (2023) utilized LC-MS/MS techniques to characterize the compound's phase I and phase II metabolism in human liver microsomes. The study identified several previously unknown metabolites, including glucuronide conjugates at the 3-keto position, which may have implications for the compound's bioavailability and clearance rates in clinical applications.
Emerging applications in cancer research have also been reported. A 2024 study in the Journal of Medicinal Chemistry examined the compound's effects on prostate cancer cell lines, demonstrating its ability to induce apoptosis through a novel mechanism involving the modulation of oxidative stress pathways. These findings suggest that Androstane-3,11,17-trione,(5a)- or its derivatives could serve as lead compounds for the development of new anti-prostate cancer agents.
In conclusion, recent research on Androstane-3,11,17-trione,(5a)- (CAS: 1482-70-8) has significantly expanded our understanding of its biological activities and therapeutic potential. From its role in steroid metabolism to its applications in cancer therapy, this compound continues to be a valuable subject of study in chemical biology and pharmaceutical research. Future studies should focus on optimizing its pharmacological properties and exploring its clinical potential in various disease contexts.
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